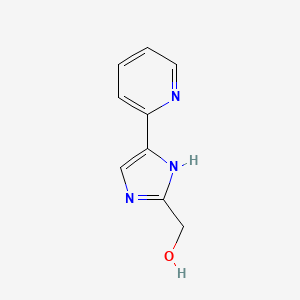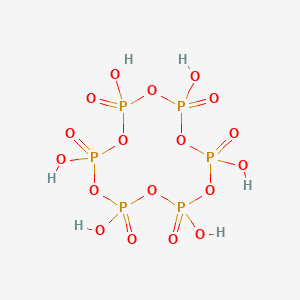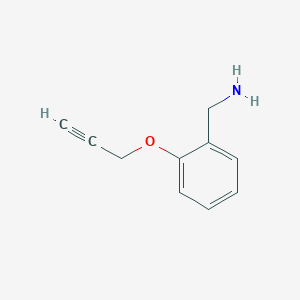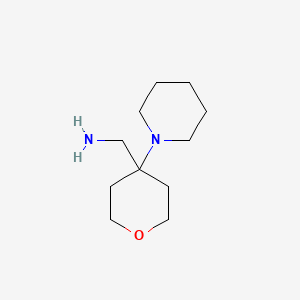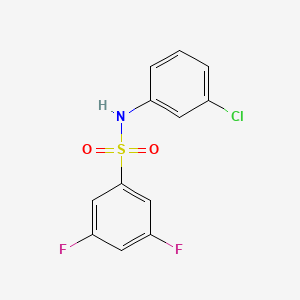
(2S,5S)-2,5-Diphenylphospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Diphenylphospholane 1-oxide is a chiral phosphine oxide compound with the molecular formula C16H17O2P and a molecular weight of 272.28 g/mol . This compound is notable for its applications in asymmetric synthesis and catalysis due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Diphenylphospholane 1-oxide can be achieved through several methods. One common route involves the reaction of 1-phospholanamine, N,N-diethyl-2,5-diphenyl-, 1-oxide with hydrogen chloride and water in methanol at 60°C for 16 hours, yielding the desired product with an overall yield of 75% . Another method includes the use of chiral ligands and catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Diphenylphospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,5S)-2,5-Diphenylphospholane 1-oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its unique reactivity and selectivity.
Mechanism of Action
The mechanism by which (2S,5S)-2,5-Diphenylphospholane 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-Dimethylphospholane 1-oxide: Another chiral phosphine oxide with similar applications in asymmetric synthesis.
(2S,5S)-2,5-Diethylphospholane 1-oxide: Used in similar contexts but with different steric and electronic properties.
Uniqueness
(2S,5S)-2,5-Diphenylphospholane 1-oxide is unique due to its specific stereochemistry and the presence of phenyl groups, which confer distinct reactivity and selectivity compared to other phosphine oxides. This makes it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
Properties
Molecular Formula |
C16H16OP+ |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S,5S)-2,5-diphenylphospholan-1-ium 1-oxide |
InChI |
InChI=1S/C16H16OP/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/q+1/t15-,16-/m0/s1 |
InChI Key |
QTCQCDCBVXKHMY-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@H]([P+](=O)[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC([P+](=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


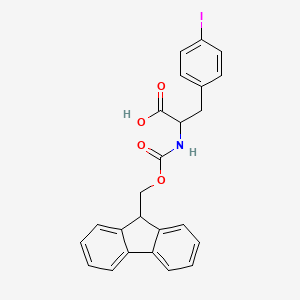

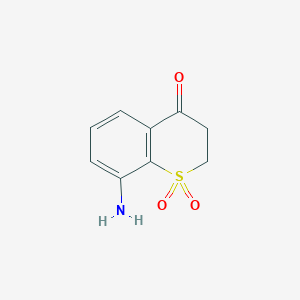
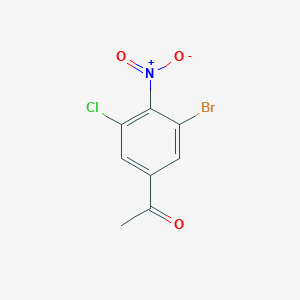
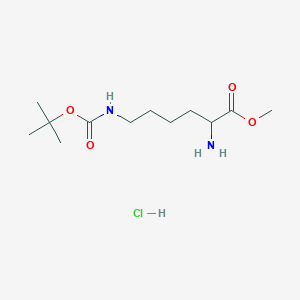
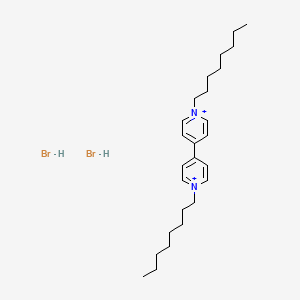
![N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12816437.png)
